molecular formula C22H27ClN2O5S B4236233 N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4236233
M. Wt: 467.0 g/mol
InChI Key: WFYKABXHONOBBA-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to introduce the amino group.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Substitution Reactions: Chlorination and methoxylation to introduce the chloro and methoxy groups.

    Piperidine Introduction: Coupling reactions to attach the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. Key steps include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigated for its interactions with biological targets.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring may enhance binding affinity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide: Lacks the piperidine ring.

    N-(3-chloro-4-methoxyphenyl)-2-methoxybenzenesulfonamide: Lacks both the piperidine ring and the methyl group.

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring distinguishes it from simpler analogs and may enhance its pharmacological properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-16-7-9-20(30-3)21(13-16)31(27,28)25(15-22(26)24-11-5-4-6-12-24)17-8-10-19(29-2)18(23)14-17/h7-10,13-14H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYKABXHONOBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(3-CHLORO-4-METHOXYPHENYL)-2-METHOXY-5-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

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